molecular formula C24H17ClN4OS B5137045 3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-N-(2-cyanophenyl)propanamide

3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-N-(2-cyanophenyl)propanamide

Cat. No.: B5137045
M. Wt: 444.9 g/mol
InChI Key: FMWZMRCOSVPWAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-N-(2-cyanophenyl)propanamide typically involves multiple steps. One common method starts with the preparation of 6-chloro-4-phenylquinazoline, which is then reacted with a sulfanyl group to form the intermediate compound. This intermediate is further reacted with 2-cyanophenylpropanamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-N-(2-cyanophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-N-(2-cyanophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-N-(2-cyanophenyl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-N-(2-cyanophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-N-(2-cyanophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4OS/c25-18-10-11-21-19(14-18)23(16-6-2-1-3-7-16)29-24(28-21)31-13-12-22(30)27-20-9-5-4-8-17(20)15-26/h1-11,14H,12-13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWZMRCOSVPWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCCC(=O)NC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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